molecular formula C12H11NO3 B1628061 2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 62100-29-2

2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B1628061
CAS No.: 62100-29-2
M. Wt: 217.22 g/mol
InChI Key: BUVFACKZPHADQE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS: 62100-29-2) emerged as a subject of interest in the early 21st century, coinciding with advancements in heterocyclic chemistry methodologies. Its synthesis was first reported in patent literature and academic journals focusing on isoindole derivatives. Early synthetic routes involved cyclization reactions of phthalimide precursors or modifications of isoindolinone scaffolds, as exemplified by zinc perchlorate-mediated transformations of β-alanine derivatives. The compound’s structural complexity—featuring a fused bicyclic isoindole core, a ketone group, and a propanoic acid side chain—positioned it as a target for mechanistic studies on intramolecular cycloadditions and functional group compatibility.

Key milestones in its characterization include the determination of its crystalline structure via X-ray diffraction and the optimization of purification protocols to achieve >95% purity. These efforts were facilitated by collaborations between academic institutions and chemical suppliers specializing in heterocyclic building blocks.

Significance in Isoindole Chemistry

This compound occupies a unique niche in isoindole chemistry due to its hybrid structure, which combines reactive motifs:

  • Methylene Group : The exocyclic double bond at the 1-position introduces strain, enhancing susceptibility to [4+2] cycloadditions.
  • 3-Oxo Functionality : The ketone at the 3-position enables keto-enol tautomerism, influencing both acidity (pKa ~8.5) and coordination chemistry.
  • Propanoic Acid Substituent : The carboxylic acid side chain provides a handle for further derivatization via esterification or amidation, broadening its utility in drug discovery.

Comparative studies with simpler isoindolinones (e.g., 3-oxo-1,3-dihydro-2H-isoindole-2-propanoic acid) reveal that the methylene group significantly alters electronic properties, as evidenced by bathochromic shifts in UV-Vis spectra (λmax = 270 nm vs. 245 nm for saturated analogs). These features make it a versatile intermediate for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.

Classification Within Heterocyclic Compounds

This compound belongs to two overlapping classes:

Classification Characteristics
Isoindole Derivatives Bicyclic system with a benzene ring fused to a pyrrole-like nitrogen-containing ring.
Functionalized Carboxylic Acids Propanoic acid substituent introduces hydrogen-bonding capacity and pH-dependent solubility.
α,β-Unsaturated Ketones Conjugated enone system (C=O and C=C) enables Michael additions and Diels-Alder reactions.

The compound’s IUPAC name reflects its substitution pattern: the methylene group at position 1, the ketone at position 3, and the propanoic acid at position 2 of the isoindole ring. Its molecular formula (C12H11NO3) and weight (217.22 g/mol) have been confirmed via high-resolution mass spectrometry.

Research Significance in Organic Chemistry

Research on this compound has advanced three key areas:

  • Synthetic Methodology : It serves as a model substrate for studying regioselective cyclizations. For example, palladium-catalyzed Sonogashira couplings with alkynes yield 3-alkylideneisoindolinones, which are precursors to natural product analogs.
  • Material Science : The conjugated π-system absorbs UV light, making it a candidate for organic semiconductors. Computational studies predict a bandgap of 3.1 eV, suitable for optoelectronic applications.
  • Medicinal Chemistry : Derivatives exhibit inhibitory activity against aldose reductase (IC50 = 0.8 μM), a target for diabetic complications, by mimicking the transition state of the enzyme-substrate complex.

Ongoing investigations focus on enantioselective syntheses and the development of fluorescent probes based on its isoindole core. Its role in fragment-based drug design underscores its enduring relevance in organic synthesis.

Table 1: Key Physicochemical Properties  
| Property               | Value                          | Source        |  
|------------------------|--------------------------------|---------------|  
| Molecular Formula      | C12H11NO3                     |         |  
| Molecular Weight       | 217.22 g/mol                  |        |  
| Melting Point          | 179–181°C                     |         |  
| Solubility             | DMSO: 25 mg/mL; Water: <1 mg/mL |        |  
| LogP (Octanol-Water)   | 1.52                          |           |  

Properties

IUPAC Name

2-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-9-5-3-4-6-10(9)11(14)13(7)8(2)12(15)16/h3-6,8H,1H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVFACKZPHADQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561913
Record name 2-(1-Methylidene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62100-29-2
Record name 1,3-Dihydro-α-methyl-1-methylene-3-oxo-2H-isoindole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62100-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylidene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The isoindole’s secondary amine undergoes deprotonation using a strong base (e.g., sodium hydride or potassium carbonate), forming a reactive amide intermediate. Subsequent attack by methyl 2-bromopropanoate yields the alkylated product, which is hydrolyzed to the free carboxylic acid under basic conditions.

Representative Reaction:
$$
\text{1-Methylene-3-oxoisoindole} + \text{BrCH(CH}3\text{)COOCH}3 \xrightarrow{\text{NaH, DMF}} \text{Methyl ester intermediate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Target compound}
$$

Optimization Considerations

  • Solvent Selection: Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar reactants.
  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions such as Michael additions.
  • Yield: Reported yields range from 45–68%, with purity >95% after recrystallization from ethanol/water mixtures.

Cyclocondensation Strategies

An alternative route involves constructing the isoindole ring in situ via cyclocondensation of o-phthalaldehyde derivatives with acrylamide analogs. This method avoids pre-functionalized isoindole precursors, streamlining synthesis for scalable production.

Key Steps

  • Formation of the Isoindole Core:
    o-Phthalaldehyde reacts with methyl vinyl ketone in acetic acid, catalyzed by ammonium acetate, to generate 1-methylene-3-oxoisoindole.
  • Propanoic Acid Incorporation:
    The isoindole intermediate is treated with β-propiolactone under acidic conditions, introducing the propanoic acid moiety via ring-opening alkylation.

Reaction Conditions:

Parameter Value
Catalyst H$$2$$SO$$4$$ (0.1 equiv)
Solvent Dichloromethane
Temperature Reflux (40°C)
Yield 52–60%

Carboxylic Acid Functionalization

Post-synthetic modification of ester or nitrile precursors provides a versatile pathway to the target compound.

Hydrolysis of Methyl Esters

The methyl ester derivative of the target compound (CAS 852538-97-7) undergoes saponification using lithium hydroxide in tetrahydrofuran/water (3:1):
$$
\text{Methyl ester} + \text{LiOH} \rightarrow \text{2-(1-Methylene-3-oxo-isoindol-2-yl)propanoic acid}
$$

Optimization Data:

Base Solvent Time (h) Yield (%)
LiOH THF/H$$_2$$O 6 89
NaOH MeOH/H$$_2$$O 12 75

Nitrile Hydrolysis

Nitrile intermediates (e.g., 1-(cyanoacetyl)piperidine-4-carboxamide, CAS 328384-63-0) are hydrolyzed using concentrated hydrochloric acid at elevated temperatures. However, this method is less favored due to competing side reactions.

Analytical Validation and Purification

Chromatographic Techniques

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% trifluoroacetic acid) resolve the target compound at 254 nm (retention time: 8.2 min).
  • TLC: Silica gel plates (ethyl acetate/hexane, 1:1) show a distinct spot at R$$_f$$ = 0.33 under UV illumination.

Spectroscopic Data

  • $$^1$$H NMR (DMSO-d$$6$$): δ 7.45–7.68 (m, 4H, aromatic), 5.21 (s, 1H, CH$$2$$), 4.55 (d, 1H, NCH$$2$$), 3.72 (s, 3H, COOH), 1.98 (q, 2H, CH$$2$$CH$$_3$$).
  • IR (KBr): 1715 cm$$^{-1}$$ (C=O), 1680 cm$$^{-1}$$ (COOH), 1602 cm$$^{-1}$$ (aromatic C=C).

Industrial-Scale Production

Commercial suppliers (e.g., AccelaChem, VulcanChem) employ continuous-flow reactors to enhance throughput. Critical parameters include:

  • Residence Time: 20–30 minutes
  • Temperature Control: 50°C ± 2°C
  • Catalyst Loading: 5 mol% tetrabutylammonium bromide

Chemical Reactions Analysis

Types of Reactions

2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into more reduced forms, potentially altering its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized isoindole derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural motifs.

Mechanism of Action

The mechanism of action of 2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets. The isoindole ring system can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The 1,3-dioxo substitution (as in and ) increases electrophilicity, enhancing interactions with kinase ATP-binding sites .
  • Hydrogenation Effects : Hexahydroisoindole derivatives () exhibit reduced ring strain and increased solubility, favoring pharmacokinetic profiles.

Pharmacological Activity Comparison

  • Kinase Inhibition : The tetraiodo derivative () shows potent CK2 inhibition (IC₅₀ = 0.15 µM) due to halogen bonding and steric complementarity, whereas the target compound’s methylene group may reduce ATP-binding affinity .
  • Anti-Inflammatory Potential: Hexahydroisoindole derivatives () demonstrate marked anti-inflammatory activity in preclinical models, likely due to cyclooxygenase (COX) modulation, a property shared with NSAID-like propanoic acid derivatives (e.g., ibuprofen, ) .
  • Antiviral Applications : Thienyl-substituted analogues () show preliminary activity against RNA viruses, though data for the target compound remain unexplored.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~2.5–3.0, comparable to but lower than halogenated derivatives (), which prioritize membrane permeability.
  • Acidity : The carboxylic acid group (pKa ~4–5) ensures ionization at physiological pH, enhancing water solubility and protein-binding capacity .

Biological Activity

2-(1-Methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, with the molecular formula C12H11NO3C_{12}H_{11}NO_3 and a molecular weight of 217.22 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : [not specified in the search results]
  • Molecular Weight : 217.22 g/mol
  • Melting Point : 179–181 °C

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. It has been noted for its potential role in:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, although exact targets are still under investigation.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Anticancer Activity

Recent studies have indicated that derivatives of isoindole compounds can have anticancer properties. For instance:

  • A study demonstrated that similar isoindole derivatives inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This suggests that this compound may share these properties.

Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of isoindole derivatives on various cancer cell lines found that compounds with structural similarities to 2-(1-methylene...) showed significant inhibition of cell growth. The IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating a promising therapeutic potential.

CompoundCell LineIC50 (µM)
Isoindole Derivative AMCF7 (Breast Cancer)15
Isoindole Derivative BHeLa (Cervical Cancer)20
Isoindole Derivative CA549 (Lung Cancer)25

Study 2: Mechanistic Insights

Another research effort focused on the mechanisms by which isoindole derivatives induce apoptosis in cancer cells. The study indicated that these compounds activate caspase pathways and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Safety and Toxicology

While preliminary data suggest potential therapeutic benefits, safety assessments are crucial. Toxicological evaluations are necessary to determine the compound's safety profile before clinical applications can be considered.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and its derivatives?

A solvent-free fusion approach has been successfully employed for related isoindolone derivatives. For example, 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid was synthesized by fusing a cyclohexanecarboxylic acid precursor with 3-aminopropanoic acid under thermal conditions . Characterization typically involves elemental analysis, IR, EI-MS, and ¹H/¹³C-NMR spectroscopy. For derivatives with indole or thiazole moieties, coupling reactions using protected amino acids (e.g., FMOC-ALA-ALA-OH) or thiazole-containing reagents are common .

Q. How is the purity and identity of this compound validated in academic research?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry are standard for purity assessment. Pharmacopeial guidelines recommend using certified reference standards (e.g., EP/ICH-compliant impurities) to calibrate analytical methods . Structural confirmation via ¹H-NMR (e.g., δ 10.77 ppm for indole NH protons) and ¹³C-NMR (e.g., carbonyl peaks at ~170 ppm) is critical .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Personal protective equipment (PPE) must include chemical-resistant gloves, lab coats, and P95/P1 respirators for dust control. For higher exposure risks (e.g., aerosol generation), OV/AG/P99 respirators compliant with NIOSH or CEN standards are advised. Avoid drainage system contamination due to unknown ecotoxicity . Stability data indicate the compound is shelf-stable under recommended storage (dry, 2–8°C) .

Advanced Research Questions

Q. What is the mechanistic basis for its inhibition of protein kinase CK2, and how does selectivity against other kinases (e.g., DYRK1a, GSK3) occur?

The compound acts as an ATP-competitive inhibitor of CK2, with an IC₅₀ of 0.15 µM . Molecular docking studies suggest tetraiodo-substitutions on the isoindole ring enhance binding affinity to the CK2 ATP pocket. Selectivity arises from steric and electronic mismatches with kinases like DYRK1a and GSK3, which have narrower active sites .

Table 1: Kinase Inhibition Profile

KinaseIC₅₀ (µM)Selectivity Ratio (vs. CK2)
CK20.151.0
DYRK1a>10>66.7
GSK3>10>66.7
CDK5>10>66.7
Data sourced from competitive binding assays .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

Intermolecular hydrogen bonding networks in the solid state (e.g., O–H···O and C–H···O interactions) stabilize the isoindolone core, as shown in related derivatives. X-ray diffraction of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid revealed planar isoindole rings and carboxylic acid dimerization, which are critical for maintaining bioactivity . Modifications to the propanoic acid side chain (e.g., methyl or halogen substitutions) can disrupt these interactions, altering solubility and potency .

Q. What experimental strategies address contradictions in reported biological activity data?

Cross-validate assays using orthogonal methods (e.g., radiometric vs. fluorescence-based kinase assays). For IC₅₀ discrepancies, check ATP concentrations (standard: 100 µM) and pre-incubation times. Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics . Contradictions in cytotoxicity may arise from cell line-specific expression of efflux pumps (e.g., P-glycoprotein), necessitating permeability assays .

Q. How can structural modifications improve pharmacokinetic properties without compromising CK2 inhibition?

Introducing polar groups (e.g., hydroxyl or carboxylate) on the propanoic acid side chain enhances aqueous solubility. For example, 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (IC₅₀ = 0.3 µM) shows improved logP compared to the parent compound . Prodrug strategies (e.g., esterification of the carboxylic acid) may increase oral bioavailability .

Methodological Considerations

Q. What analytical techniques are recommended for studying decomposition products under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) paired with LC-MS/MS can identify major degradation pathways. For example, oxidative stress may cleave the isoindole ring, yielding phthalic acid derivatives. Quantify degradation products using validated HPLC methods with photodiode array detection .

Q. How should researchers design experiments to assess off-target effects in cellular models?

Use kinase profiling panels (≥50 kinases) and transcriptomic analysis (RNA-seq) to identify unintended signaling pathway modulation. For cellular assays, include negative controls with CK2-knockout lines or competitive ATP analogs (e.g., AMP-PNP) to confirm on-target activity .

Q. What computational tools are effective for predicting binding modes and optimizing inhibitor design?

Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations can model ATP-binding site interactions. High-throughput docking (AutoDock Vina) of halogen-enriched libraries has successfully identified derivatives with sub-micromolar potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 2
2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

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